Product packaging for Clothianidin-d3 (N-methyl-d3)(Cat. No.:)

Clothianidin-d3 (N-methyl-d3)

Cat. No.: B13777547
M. Wt: 252.70 g/mol
InChI Key: PGOOBECODWQEAB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clothianidin-d3 (N-methyl-d3), with a molecular formula of C6D3H5ClN5O2S and a molecular weight of 252.7 g/mol, is a deuterium-labeled stable isotope of the neonicotinoid insecticide clothianidin . This compound is specifically designed for use as an internal standard in quantitative analytical methods, enabling highly precise and accurate measurement of clothianidin and its metabolites in complex biological and environmental samples . Its primary research value lies in tracking the environmental fate and metabolic pathways of clothianidin, a compound of significant regulatory and ecological concern due to its potential impact on non-target organisms such as pollinators and aquatic species . Researchers utilize Clothianidin-d3 in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to study the cytochrome P450-dependent metabolism of clothianidin, which exhibits notable interspecies differences in avian and mammalian models . The deuterium label on the N-methyl group ensures minimal interference from the native analyte while providing nearly identical chromatographic and mass spectrometric behavior, thereby correcting for losses during sample preparation and matrix effects during instrumental analysis. This compound is essential for investigating the formation of key metabolites like N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG) and desmethyl-clothianidin (dm-clothianidin), which are critical for understanding the full toxicological profile of clothianidin . Clothianidin-d3 is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN5O2S B13777547 Clothianidin-d3 (N-methyl-d3)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8ClN5O2S

Molecular Weight

252.70 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-nitro-3-(trideuteriomethyl)guanidine

InChI

InChI=1S/C6H8ClN5O2S/c1-8-6(11-12(13)14)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10,11)/i1D3

InChI Key

PGOOBECODWQEAB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N/C(=N/[N+](=O)[O-])/NCC1=CN=C(S1)Cl

Canonical SMILES

CNC(=N[N+](=O)[O-])NCC1=CN=C(S1)Cl

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Verification for Clothianidin D3 N Methyl D3

Methodologies for Deuterium (B1214612) Incorporation at the N-methyl Position

The synthesis of Clothianidin-d3 (N-methyl-d3) involves the introduction of a trideuteromethyl (-CD3) group in place of the N-methyl (-CH3) group. Several general strategies for N-methylation can be adapted for this purpose, utilizing deuterated reagents.

A common and effective method involves the use of deuterated methylating agents, such as iodomethane-d3 (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4) . thieme-connect.com These reagents can react with a suitable precursor amine to introduce the N-CD3 group. For the synthesis of Clothianidin-d3, this would typically involve the reaction of a desmethyl precursor, N-(2-chloro-1,3-thiazol-5-ylmethyl)guanidine, with a deuterated methylating agent. The reaction is generally carried out in the presence of a base to deprotonate the amine, facilitating nucleophilic attack on the electrophilic deuterated methyl source.

Another approach involves reductive amination. This method would utilize a primary amine precursor and a deuterated formaldehyde (B43269) source or a related C1 building block in the presence of a reducing agent. More advanced and milder methods are continuously being developed, such as photocatalytic N-methylation strategies that can utilize deuterated methanol (B129727) (CD3OD) as the deuterium source. nih.gov Some modern synthetic protocols also employ reagents like (methyl-d3)thianthrenium triflate for efficient N-trideuteromethylation under specific conditions. acs.org

A plausible, though less direct, synthetic route could involve the construction of the guanidine (B92328) moiety using a pre-labeled component, such as methyl-d3-amine (B1598088) . While specific patented synthesis methods for Clothianidin-d3 are not publicly detailed, a general method for preparing clothianidin involves reacting 1-methyl-3-nitroguanidine (B58230) with other precursors. google.com Adapting this by starting with 1-(methyl-d3)-3-nitroguanidine would be a viable pathway. The synthesis of this deuterated starting material could be achieved through the reaction of methyl-d3-amine with a suitable nitroguanidine (B56551) precursor.

Isotopic Enrichment and Stereochemical Considerations in Synthesis

Isotopic Enrichment refers to the percentage of the labeled isotope (deuterium) at the specified positions. isotope.com For Clothianidin-d3 (N-methyl-d3), high isotopic enrichment is crucial for its function as an internal standard to avoid signal overlap with the non-labeled analyte. Commercially available Clothianidin-d3 typically boasts an isotopic purity of over 98 atom % D. cymitquimica.comcdnisotopes.com This high level of enrichment ensures that the vast majority of molecules contain the desired CD3 group. For instance, a D3-labeled compound with 99.5% enrichment will consist of approximately 98.5% CD3 species and 1.5% CD2H species. isotope.com

Achieving high isotopic enrichment depends on the purity of the deuterated reagent and the reaction conditions, which must be optimized to prevent H/D exchange reactions. cerilliant.com For example, the presence of protic solvents or certain basic conditions can sometimes lead to a loss of deuterium incorporation. acs.org

Advanced Techniques for Purity and Isotopic Integrity Assessment

To ensure the reliability of Clothianidin-d3 as an analytical standard, its chemical and isotopic purity must be rigorously verified. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification

NMR spectroscopy is a powerful tool for confirming the position and extent of deuterium labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Clothianidin-d3, the signal corresponding to the N-methyl protons, which appears in the spectrum of unlabeled clothianidin, should be absent or significantly diminished. This absence provides direct evidence of successful deuteration at the target site.

²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal at the chemical shift corresponding to the N-methyl position, confirming the presence of deuterium. The characteristics of this signal can provide further information about the deuterium environment.

¹³C NMR (Carbon-13 NMR): The carbon atom of the -CD3 group will exhibit a characteristic multiplet (typically a septet) due to coupling with the three deuterium atoms (spin I=1), which is distinct from the quartet observed for a -CH3 group coupled to three protons. This confirms the C-D bonds. nih.gov

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic enrichment and confirming the elemental composition of the labeled compound. rsc.org

HRMS can distinguish between Clothianidin (C₆H₈ClN₅O₂S, monoisotopic mass ~249.01) and Clothianidin-d3 (C₆H₅D₃ClN₅O₂S, monoisotopic mass ~252.03) with high accuracy. By analyzing the mass spectrum, the relative abundances of the M+0 (unlabeled), M+1, M+2, and M+3 (fully labeled) isotopic peaks can be measured to calculate the isotopic purity. cerilliant.comresearchtrends.net A certificate of analysis for a commercial batch of Clothianidin-d3 showed an isotopic purity of >99.9% with a d0 (unlabeled) content of 0.00%. lgcstandards.com

PropertyClothianidinClothianidin-d3 (N-methyl-d3)
Molecular Formula C₆H₈ClN₅O₂SC₆H₅D₃ClN₅O₂S
Monoisotopic Mass (Da) 249.01252.03
Molecular Weight ( g/mol ) 249.68252.70

This interactive table provides a comparison of the key mass properties between Clothianidin and its deuterated analog.

Chromatographic Separations for Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are used to assess the chemical purity of Clothianidin-d3. sigmaaldrich.comfishersci.com These methods separate the main compound from any potential impurities, which could include residual starting materials, byproducts from the synthesis, or degradation products.

By coupling HPLC with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method is established for both purity assessment and for the ultimate use of Clothianidin-d3 as an internal standard in quantitative analyses. saffi.eunih.gov The chromatographic purity is typically reported as a percentage, with commercial standards often exceeding 97% or 98% purity as determined by HPLC. chemodex.comsigmaaldrich.com

Analytical TechniquePurpose in Clothianidin-d3 AnalysisKey Findings
¹H NMR Confirm absence of N-methyl protonsDisappearance of the N-methyl proton signal.
²H NMR Confirm presence of deuterium at N-methyl positionSignal corresponding to the -CD3 group observed.
HRMS Determine isotopic enrichment and molecular formulaAccurate mass measurement confirms C₆H₅D₃ClN₅O₂S; isotopic distribution reveals >98% deuteration. researchtrends.netlgcstandards.com
HPLC Assess chemical purity and separate impuritiesChemical purity typically ≥98%. sigmaaldrich.com

This interactive table summarizes the application of advanced analytical techniques in the verification of Clothianidin-d3.

Analytical Methodologies Utilizing Clothianidin D3 N Methyl D3 As an Internal Standard

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the sensitive and selective detection of pesticides like clothianidin in various samples. The use of Clothianidin-d3 as an internal standard is integral to the accuracy of this methodology. nih.gov

Optimization of Multiple Reaction Monitoring (MRM) Transitions for Clothianidin and its Deuterated Analog

In LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This technique involves monitoring a specific precursor ion to product ion transition for a particular compound. For quantification, at least two MRM transitions are typically monitored for each analyte to ensure true positive identification. nih.gov The optimization of these transitions, including parameters like collision energy (CE), is a critical step in method development.

The precursor ion for clothianidin is typically its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 250. For its deuterated analog, Clothianidin-d3, the precursor ion is observed at m/z 253, reflecting the mass difference from the three deuterium (B1214612) atoms. lcms.czepa.govnih.gov Upon fragmentation, specific product ions are formed and monitored. The selection of the most intense and stable transitions is crucial for achieving low detection limits.

Below are examples of optimized MRM transitions for Clothianidin and Clothianidin-d3 used in LC-MS/MS analysis.

Table 1: Optimized MRM Transitions for Clothianidin and Clothianidin-d3
CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Collision Energy (V)UseReference
Clothianidin25016914.3Quantification epa.govnih.gov
Clothianidin250132-Confirmation epa.gov
Clothianidin25011326.2Quantification/Confirmation nih.gov
Clothianidin-d3253.1132.1-Internal Standard lcms.cz
Clothianidin-d325317212.7Internal Standard epa.govnih.gov
Clothianidin-d325313216.6Internal Standard nih.gov

Matrix Effect Compensation Strategies Through Isotope Dilution Mass Spectrometry (ID-LC/MS/MS)

The "matrix effect" is a significant challenge in LC-MS/MS analysis, where co-eluting compounds from the sample matrix (e.g., soil, honey, plant tissue) interfere with the ionization of the target analyte, causing either signal suppression or enhancement. nih.govanalchemres.org This can lead to inaccurate quantification. Isotope Dilution Mass Spectrometry (ID-MS) is a highly effective strategy to counteract these effects. researchgate.net

This approach utilizes a stable isotope-labeled internal standard, such as Clothianidin-d3. nih.gov Because Clothianidin-d3 is chemically and physically almost identical to the non-labeled clothianidin, it co-elutes from the liquid chromatography column and experiences the same matrix effects during ionization in the mass spectrometer. nih.govnih.gov By adding a known amount of Clothianidin-d3 to every sample, standard, and blank at the beginning of the sample preparation process, any signal variation caused by the matrix will affect both the analyte and the internal standard proportionally. lcms.cz The quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant and accurate despite variations in absolute signal intensity. researchgate.net This use of an isotope-labeled internal standard effectively compensates for extraction efficiency, matrix effects, and instrument variability. nih.gov

Calibration Curve Development and Quantification Approaches

For accurate quantification, a calibration curve is developed by analyzing a series of standards containing known concentrations of the target analyte. When using an internal standard like Clothianidin-d3, the calibration curve is constructed by plotting the peak area ratio of the analyte (clothianidin) to the internal standard (Clothianidin-d3) against the concentration of the analyte. researchgate.net

This method ensures that any variations during the analytical process are normalized. For instance, calibration curves for neonicotinoids have been developed in various concentration ranges, such as 0.5 pg/mL to 5 ng/mL in acetonitrile (B52724) or 1 to 250 ng/g in matrix-matched standards for honey samples. lcms.czunitedchem.com The linearity of the calibration curve, indicated by the coefficient of determination (R²), is a critical measure of the method's performance, with values greater than 0.99 being desirable. researchgate.netcabidigitallibrary.org Quantification of clothianidin in unknown samples is then achieved by calculating the analyte/internal standard peak area ratio and determining the concentration from the linear regression equation of the calibration curve. researchgate.net

Integration into Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. sigmaaldrich.comscientificlabs.co.uk When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides a highly sensitive and efficient method for analyzing pesticides. Clothianidin-d3 is frequently used as an internal standard in these advanced systems for the determination of neonicotinoids in matrices such as milk and honey. unitedchem.comsigmaaldrich.comscientificlabs.co.uk The rapid analysis capabilities of UHPLC-MS/MS, combined with the accuracy afforded by an isotope-labeled internal standard like Clothianidin-d3, enable high-throughput and reliable quantification of clothianidin residues. lcms.cz

Sample Preparation Techniques Employing Clothianidin-d3 (N-methyl-d3)

Effective sample preparation is crucial to remove interfering substances from the matrix and concentrate the target analytes before instrumental analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction Methodologies

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples. sigmaaldrich.comresearchgate.net It involves a two-step process: an extraction/partitioning step with acetonitrile and salts (commonly magnesium sulfate (B86663) and sodium chloride), followed by a dispersive solid-phase extraction (dSPE) cleanup step. nih.govunitedchem.com

Solid-Phase Extraction (SPE) Protocols for Diverse Matrices

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique that utilizes a solid sorbent to isolate and concentrate analytes from a liquid sample, effectively removing interfering matrix components. The selection of the SPE sorbent and elution solvents is critical and is tailored to the specific properties of the analytes and the complexity of the sample matrix. Clothianidin-d3 is frequently added to samples prior to SPE to monitor and correct for analyte losses during the extraction and clean-up process.

Research has demonstrated the successful application of SPE with Clothianidin-d3 as an internal standard for a range of environmental and biological samples. For instance, in the analysis of filtered water and suspended sediment, SPE is utilized to extract a broad suite of pesticides, including neonicotinoids usgs.gov. Similarly, in the study of neonicotinoid leaching in agricultural settings, SPE has been effectively used to process soil pore water samples, with Clothianidin-d3 serving as a surrogate to evaluate the recovery of the extraction method wisconsin.edu.

The versatility of SPE is further highlighted in its application to more complex matrices such as propolis, a resinous mixture produced by honeybees. In this context, SPE has been shown to produce cleaner extracts compared to other methods, although recoveries for certain analytes can be variable nih.govresearchgate.net. For the analysis of atmospheric particles, SPE is employed to clean up sample extracts, with Thiamethoxam-d3 often used as a surrogate to assess recovery, and Clothianidin-d3 added as a volume check standard before final analysis austinpublishinggroup.com. Furthermore, online SPE coupled with HPLC-MS/MS provides a rapid and automated method for quantifying neonicotinoid biomarkers in human urine, where Clothianidin-d3 is used as an internal standard cdc.gov.

The following table summarizes various SPE protocols where Clothianidin-d3 has been utilized as an internal standard across different matrices.

MatrixSPE SorbentSample Pre-treatmentConditioning SolventsElution SolventsKey FindingsReference
Filtered Water and Suspended SedimentHydrophilic-Lipophilic Balanced (HLB)Filtered water; sediment extracted via sonication.Not specifiedNot specifiedProvides sufficient sensitivity (low ng/L) and selectivity for the detection and quantification of pesticides. usgs.gov
Soil Pore WaterWaters Oasis HLB150 mL samples acidified to pH < 4 with HCl and spiked with Clothianidin-d3.5 mL methanol (B129727), followed by 5 mL of type 1 water.Not specifiedUsed to evaluate neonicotinoid recovery during the SPE process. wisconsin.edu
PropolisWaters Oasis HLB (200 mg)Propolis extract reconstituted in ethanol/water.Not specifiedAcetonitrile, ethyl acetate, and methanol were tested; acetonitrile showed the best performance.SPE resulted in cleaner extracts than QuEChERS; however, clothianidin recovery was low (10-20%). nih.govresearchgate.net
Atmospheric ParticlesC18Extracts from filters.Not specifiedNot specifiedClothianidin-d3 was used to determine the final extract volume. The SPE method significantly improved the recovery of more volatile analytes. austinpublishinggroup.com
Human UrineOnline SPE with Chromolith Flash RP-18e monolithic columnUrine diluted and incubated with an enzyme solution, followed by acidification.5% methanol in 0.1% aqueous formic acid.Gradient elution with acetonitrile.A fast and automated method for the quantification of neonicotinoid biomarkers. cdc.gov
Nectar, Honey, Pollen, and WaxOasis HLB (60mg)Samples spiked with internal standards and extracted with methanol/water or hexane/isopropanol followed by methanol/water.Methanol followed by HPLC grade water.AcetonitrileMethod recoveries for Clothianidin-d3 were 89.7% in nectar/honey and 82% in pollen. ceh.ac.uk

Liquid-Liquid Extraction (LLE) Applications

Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation technique based on the differential partitioning of analytes between two immiscible liquid phases. It is often employed for the extraction of neonicotinoids from various food and environmental matrices. The choice of extraction solvent is paramount to achieving high recovery of the target analytes while minimizing the co-extraction of interfering substances. Clothianidin-d3 is incorporated into these methods as an internal standard to ensure accurate quantification.

LLE has been successfully applied in the analysis of neonicotinoid residues in commercial milk samples. A method utilizing LLE followed by UHPLC-MS/MS analysis was developed for the simultaneous determination of seven neonicotinoids, with Clothianidin-d3 used as the internal standard for clothianidin semanticscholar.org. This approach demonstrated good linearity and recovery for the target analytes.

In the analysis of honey, LLE is another viable extraction method. For instance, a method for determining seven neonicotinoids in sunflower honey samples involved an LLE step where acetonitrile and dichloromethane (B109758) were used as extraction solvents nih.gov. Clothianidin-d3 was added as an internal standard to the honey samples before the extraction process to ensure the reliability of the quantitative results.

The following table provides an overview of LLE applications where Clothianidin-d3 has been used as an internal standard.

MatrixExtraction SolventsSample Pre-treatmentKey FindingsReference
Commercial MilkAcetonitrile and Ethyl AcetateMilk samples were spiked with internal standards including Clothianidin-d3.The method showed good linearity (R² > 0.992) and average recoveries ranging from 89–119%. semanticscholar.org
Sunflower HoneyAcetonitrile and DichloromethaneTwo grams of honey were weighed, and 100 µL of internal standard solution (Clothianidin-d3) was added.An effective extraction method for the analysis of neonicotinoid residues in honey. nih.gov
Human SemenAcetonitrileSamples were thawed, and Clothianidin-d3 was added as a surrogate before protein precipitation with acetonitrile.A simple deproteinization step was found to be a suitable extraction method for a broad range of organic contaminants. acs.org

Environmental Fate and Transport Studies Aided by Clothianidin D3 N Methyl D3 Tracer

Investigation of Dissipation Kinetics in Soil Systems

Clothianidin-d3 is instrumental in studying the dissipation kinetics of clothianidin in soil, a process that includes both degradation and transport. Due to its persistence, understanding its fate in soil is crucial for assessing long-term environmental risks. epa.govepa.govherts.ac.uk

Studies have shown that clothianidin is a persistent compound in most soil conditions. epa.gov The dissipation of clothianidin in soil follows first-order kinetics, with half-lives varying significantly depending on soil type, moisture content, and microbial activity. For instance, in a tropical sugarcane ecosystem, the half-life of clothianidin was observed to be around 17 days. researchgate.net However, other studies have reported much longer half-lives, ranging from 148 to 1155 days in aerobic soil conditions. epa.gov The use of Clothianidin-d3 allows for precise measurement of these dissipation rates under various simulated and field conditions.

Table 1: Dissipation Half-life of Clothianidin in Soil under Different Conditions

Soil Condition Half-life (t½) in days Reference
Aerobic Soil 148 - 1155 epa.gov
Tropical Sugarcane Ecosystem 17.2 - 17.4 researchgate.net
General Soil Persistence 57 - 95 naturepest.com

Photolytic degradation, or the breakdown of a compound by light, can be a significant dissipation pathway for clothianidin when it is exposed to sunlight on the soil surface or in clear surface waters. epa.govepa.gov Tracing studies using Clothianidin-d3 can elucidate the specific pathways and rates of this degradation process.

When exposed to sunlight, clothianidin can degrade relatively quickly, with an aqueous photolysis half-life of less than a day. epa.govepa.gov However, the significance of photolysis in real-world field conditions may be limited as the compound can quickly move into the soil profile, away from direct sunlight. epa.gov Studies have shown that the degradation of clothianidin under sunlight follows first-order kinetics, with half-lives in soil under sunlight ranging from 97 to 112 hours. nih.gov When directly exposed to sunlight without soil, the degradation is much faster, with a half-life of about 13 hours. nih.gov The primary degradation pathways include denitration, hydroxylation, and dechlorination. mdpi.com

Table 2: Photolytic Degradation Half-life of Clothianidin

Condition Half-life (t½) Reference
Aqueous Photolysis < 1 day epa.govepa.gov
In Soil under Sunlight 97 - 112 hours nih.gov
Direct Sunlight Exposure (without soil) 13 hours nih.gov

Microbial activity plays a crucial role in the breakdown of clothianidin in the soil. The use of Clothianidin-d3 allows for the tracking of the parent compound and the identification of metabolites, providing a clear picture of the transformation and mineralization processes mediated by soil microorganisms.

Several bacterial and fungal species have been identified as being capable of degrading clothianidin. For example, the bacterium Pseudomonas stutzeri has been shown to degrade approximately 62% of clothianidin within two weeks under aerobic conditions. nih.govresearchgate.net The white-rot fungus Phanerochaete sordida is also known to metabolize clothianidin. frontiersin.org The degradation process can involve N-demethylation and cleavage of the nitroguanidine (B56551) moiety. nih.gov The ultimate breakdown of the compound into simpler inorganic molecules is known as mineralization.

Assessment of Aqueous Persistence and Mobility in Water Bodies

Clothianidin's high water solubility and persistence make it a potential contaminant of ground and surface waters. epa.govherts.ac.ukmda.state.mn.us Clothianidin-d3 tracer studies are invaluable for assessing its persistence and mobility in aquatic environments. The compound is stable to hydrolysis at typical environmental pH levels and temperatures. epa.govepa.gov

Due to its mobility in soil, clothianidin has the potential to leach into groundwater, particularly in areas with permeable soils and shallow water tables. epa.govepa.govmda.state.mn.us Studies using lysimeters have detected clothianidin in leachate, with concentrations peaking some weeks after application. nih.gov The detection of clothianidin in groundwater samples in various regions further highlights its leaching potential. health.state.mn.us Clothianidin-d3 can be used to directly measure the rate of vertical transport through the soil profile and into underlying aquifers.

Agricultural runoff is a primary pathway for the transport of clothianidin from treated fields into adjacent surface water bodies. epa.govmda.state.mn.us The concentration of clothianidin in runoff water can vary depending on factors such as rainfall intensity, soil type, and agricultural practices. researchgate.net Isotopic tracers like Clothianidin-d3 enable precise tracking of the compound's movement with runoff water and sediment, helping to quantify the extent of surface water contamination from agricultural sources. researchgate.net

Atmospheric Particle Distribution and Transport Modeling

While less studied than its fate in soil and water, the atmospheric transport of pesticides is a recognized phenomenon that can lead to widespread environmental distribution. oup.com Neonicotinoids like clothianidin can become airborne through spray drift during application or through the erosion of treated seed dust. mda.state.mn.us Once in the atmosphere, these particles can be transported over long distances.

Methodologies for Residue Analysis in Environmental Matrices

The accurate quantification of Clothianidin and its metabolites in complex environmental matrices is crucial for understanding its environmental fate and transport. The use of isotopically labeled internal standards, such as Clothianidin-d3 (N-methyl-d3), is a cornerstone of modern analytical methods, enabling precise and reliable measurements by compensating for matrix effects and variations in instrument response. nih.govepa.govresearchgate.net These advanced analytical techniques, predominantly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), provide the sensitivity and selectivity required to detect trace levels of these compounds in soil, water, and plant tissues. nih.govresearchtrends.netresearchgate.net

A variety of extraction and clean-up procedures have been developed to isolate Clothianidin and its metabolites from different environmental samples. Common techniques include solid-phase extraction (SPE), the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, and liquid-liquid extraction. nih.govresearchtrends.net For instance, in the analysis of water samples, SPE is frequently employed to pre-concentrate the analytes before LC-MS/MS analysis. nih.gov For more complex matrices like soil and plant tissues, more rigorous extraction methods using solvents such as acetonitrile (B52724) and methanol (B129727), followed by clean-up steps using SPE cartridges like C18 or Oasis HLB, are necessary to remove interfering substances. epa.govjfda-online.com

The selection of the analytical method often depends on the specific matrix and the desired level of sensitivity. While LC-MS/MS is the most widely used technique due to its high selectivity and sensitivity, other methods like high-performance liquid chromatography with UV detection (HPLC-UV) and enzyme-linked immunosorbent assays (ELISA) have also been utilized for the analysis of Clothianidin residues. researchgate.netresearchgate.netdaneshyari.com However, LC-MS/MS, particularly when used with an isotope dilution approach employing standards like Clothianidin-d3, is considered the gold standard for accurate quantification. researchgate.net

The validation of these analytical methods is a critical step to ensure the reliability of the generated data. Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and repeatability. cabidigitallibrary.org Research has demonstrated that these methods can achieve low detection limits, often in the parts-per-billion (ng/g) or even parts-per-trillion (ng/L) range, with good recoveries and precision. nih.govcabidigitallibrary.org

Detailed research findings from various studies have highlighted the effectiveness of these methodologies. For example, a study on the analysis of neonicotinoids in environmental water reported method detection limits for Clothianidin in the range of 2 to 7 ng/L using SPE followed by LC-MS/MS. nih.gov In another study focusing on sugarcane, the LOQ for Clothianidin was determined to be 0.01 µg/g. cabidigitallibrary.org The use of Clothianidin-d3 as an internal standard in these studies is instrumental in achieving such low detection levels and high accuracy by correcting for any analyte loss during sample preparation and analysis. epa.govresearchgate.netepa.gov

The following tables provide a summary of the analytical methodologies and research findings for the determination of Clothianidin residues in various environmental matrices.

Table 1: Analytical Methodologies for Clothianidin Residue Analysis

Matrix Extraction Method Clean-up Method Analytical Technique Internal Standard Reference
WaterSolid-Phase Extraction (SPE)-LC-MS/MSClothianidin-d3 nih.gov
SoilAcetonitrile/Water ExtractionC18 SPELC-MS/MS[2H6]-Clothianidin epa.gov
Plant Tissues (e.g., Sugarcane, Rice)Acetonitrile or Methanol ExtractionSPE (e.g., ENVI-CARB, Oasis HLB)UHPLC, HPLC-UV, LC-MS/MS- jfda-online.comcabidigitallibrary.org
Kimchi Cabbage-SPE (HLB and Carb cartridges)Isotope Dilution LC-MS/MSClothianidin-d3 researchgate.net

Table 2: Research Findings on Clothianidin Residue Analysis

Matrix LOD LOQ Recovery (%) Key Findings Reference
Drinking Water, Surface Water, Groundwater2-7 ng/L (SPE)-78-110The use of isotope-labeled internal standards compensated for extraction efficiency and matrix effects. nih.gov
Soil-0.005 mg/kg87.4-104.3The method was effective for dissipation analysis of Clothianidin and its metabolites. researchgate.net
Sugar Beet Roots and Tops0.003 ppm0.010 ppm-The method was validated for determining residues of Clothianidin and its metabolite TMG. epa.gov
Sugarcane0.003 µg/g0.01 µg/g80-120The method was validated for specificity, linearity, recovery, and repeatability. cabidigitallibrary.org
Kimchi Cabbage---The isotope dilution method provided accurate and reproducible results for certification of reference materials. researchgate.net

Metabolic Pathway Elucidation and Toxicokinetics Assisted by Clothianidin D3 N Methyl D3

In Vitro Biotransformation Studies in Hepatic Microsomes

Liver microsomes are a standard in vitro model for studying the Phase I metabolism of foreign compounds, as they contain a high concentration of cytochrome P450 (CYP) enzymes. oulu.fiunl.eduresearchgate.net The use of Clothianidin-d3 as an internal standard allows for precise measurement of the parent compound's depletion and the formation of various metabolites during incubation with these subcellular fractions.

The primary oxidative metabolism of clothianidin is mediated by the cytochrome P450 superfamily of enzymes. mdpi.com In vitro studies using human recombinant CYP enzymes have identified several specific isoforms responsible for the conversion of clothianidin to its N-demethylated metabolite, desmethyl-clothianidin. The key enzymes implicated in this biotransformation are CYP3A4, CYP2C19, and CYP2A6. mdpi.comnih.gov Research indicates that CYP3A4, one of the most abundant P450s in the human liver, exhibits the highest activity in this metabolic step, followed by CYP2C19 and CYP2A6. nih.gov This enzymatic action is a critical detoxification step, initiating the breakdown of the parent compound.

Table 1: Human Cytochrome P450 Isoforms Involved in the Metabolism of Clothianidin to Desmethyl-Clothianidin

CYP IsoformRelative Specific ActivityReference
CYP3A4High nih.gov
CYP2C19Medium mdpi.comnih.gov
CYP2A6Low nih.gov

Alongside N-demethylation, nitro-reduction is another key metabolic pathway for clothianidin. nih.govresearchgate.netacs.org This process involves the reduction of the nitro group on the guanidine (B92328) moiety of the molecule. In vitro studies have shown that human liver aldehyde oxidase can rapidly reduce the nitro substituent of clothianidin to a nitroso derivative. nih.gov Further reduction can lead to the formation of aminoguanidine (B1677879) and urea (B33335) derivatives. researchgate.net In studies with rat liver microsomes, desnitro-clothianidin (dn-clothianidin) was identified as a major metabolite, highlighting species-specific differences in metabolic preference. mdpi.com

Table 2: Identified Products of Clothianidin Nitro-reduction

Metabolite ClassSpecific Product ExampleReference
Nitroso derivativeClothianidin-nitroso nih.gov
Aminoguanidine derivativeClothianidin-aminoguanidine researchgate.net
Urea derivativeClothianidin-urea mdpi.comnih.gov
Desnitro derivativeDesnitro-clothianidin mdpi.com

In Vivo Metabolic Fate Studies in Organisms

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a whole organism. The use of Clothianidin-d3 in these studies ensures that the administered compound and its metabolites can be accurately distinguished from endogenous molecules and quantified in various tissues and excreta.

Following administration, clothianidin is distributed to various tissues, though its bioaccumulation potential is considered low. nih.gov Studies in zebrafish have shown that the highest concentrations of clothianidin accumulate in the intestine and liver, which are the primary sites of metabolism. nih.gov This suggests a significant role for the hepatobiliary system in processing the compound. nih.gov In mice, clothianidin and its metabolites have been detected in the brain, indicating an ability to cross the blood-brain barrier. researchgate.net However, tissue residues tend to dissipate relatively quickly, with significant clearance observed within hours of administration. researchgate.net

Table 3: Tissue Distribution of Clothianidin in Animal Models

OrganismTissues with Highest AccumulationKey FindingsReference
ZebrafishIntestine, LiverLow bioaccumulation potential. nih.gov
MiceBrain, LiverResidues largely dissipate within 4 hours. researchgate.net

The elimination of clothianidin from the body occurs through the excretion of both the unchanged parent compound and its various metabolites. In mice, a significant portion (19-55%) of the administered dose is excreted unmetabolized in the urine within 24 hours. researchgate.net Human studies have also shown that clothianidin can be recovered unchanged in the urine within three days of a microdose. researchgate.net The identification of metabolites in the urine and the accumulation of the parent compound in the liver and intestine of animal models point towards both renal and hepatic clearance mechanisms being involved in its elimination. nih.govresearchgate.net The hepatobiliary system, in particular, appears to play a crucial role in the metabolism and subsequent elimination of clothianidin. nih.gov

Tracing of Metabolites and Degradates in Biological Samples

The elucidation of metabolic pathways and the quantification of metabolites and degradates of Clothianidin in biological matrices are critically reliant on advanced analytical techniques. In this context, the isotope-labeled variant, Clothianidin-d3 (N-methyl-d3), serves as an indispensable tool, primarily functioning as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies lcms.cznih.gov. The incorporation of a stable isotope-labeled standard is fundamental for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis nih.gov.

While not directly used as a tracer to map the metabolic fate of the deuterated methyl group in publicly available literature, the application of Clothianidin-d3 as an internal standard is a cornerstone of metabolic studies. It enables the reliable measurement of the parent compound and its non-labeled metabolites in complex biological samples such as tissues, urine, and honey lcms.czplos.org. For instance, in a method developed for analyzing neonicotinoid compounds in honey, Clothianidin-d3 was utilized as an internal standard to ensure the accuracy of the quantification of clothianidin and other related compounds lcms.cz.

The metabolic pathways of clothianidin have been investigated in various organisms, leading to the identification of several key metabolites. The primary routes of metabolism include N-demethylation and nitro-reduction nih.gov. The use of analytical methods, fortified with internal standards like Clothianidin-d3, allows for the precise tracking of the formation and concentration of these metabolites over time.

Key Metabolites of Clothianidin Identified in Various Biological Samples:

Metabolite NameChemical NameMetabolic Pathway
TZNG N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidineN-demethylation
MNG N-methyl-N'-nitroguanidineCleavage of C-N bond
TZMU N-(2-chlorothiazol-5-yl-methyl)-N'-methylureaHydrolysis of nitroimino moiety
TMG N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidineDenitrification
Desmethyl-clothianidin N-((2-chloro-1,3-thiazol-5-yl)methyl)-2-nitroguanidineN-demethylation
Clothianidin urea 1-((2-chlorothiazol-5-yl)methyl)-3-methylureaNitro-reduction

This table presents a summary of major metabolites identified in various studies. The presence and concentration of these metabolites can vary significantly between species and tissues.

The accurate quantification of these metabolites, facilitated by the use of Clothianidin-d3, is vital for understanding the toxicokinetics and bioaccumulation potential of the parent compound in different environmental and biological systems.

Inter-Species Differences in Metabolic Profiles

Significant variations in the metabolic pathways and the rate of metabolism of clothianidin have been observed across different species, highlighting the importance of species-specific toxicological assessments. These differences are often attributed to variations in the activity of metabolic enzymes, such as cytochrome P450s (CYPs) nih.gov.

In mammals, such as rats, clothianidin is rapidly absorbed and almost completely excreted in urine and feces within two days. The parent compound is the major component found in excreta, with N-(2-chlorothiazol-5-yl-methyl)-N'-nitroguanidin (TZNG) and N-methyl-N'-nitroguanidine (MNG) being the primary metabolites jfda-online.com. The metabolic pathways in plants like maize and sugar beets are reported to be similar to those in rats jfda-online.com.

In avian species, a study investigating the in-vitro metabolism of clothianidin using hepatic microsomes from chicken, ducks, geese, and quails revealed inter-species differences in the formation of desmethyl-clothianidin nih.gov. Chickens exhibited the greatest CYP activities in the metabolism of clothianidin to desmethyl-clothianidin, suggesting a higher metabolic capacity for this neonicotinoid compared to other poultry species nih.gov. Furthermore, ducks showed a notable capacity for nitro-reduction of clothianidin nih.gov.

In aquatic organisms, such as zebrafish, clothianidin metabolism primarily occurs in the liver and intestine nih.gov. The main metabolic pathways identified were N-demethylation and nitro-reduction, leading to the formation of eight different biotransformation products, including desmethyl-clothianidin and clothianidin urea nih.gov.

Insects also exhibit distinct metabolic profiles for clothianidin. Some insect species are capable of metabolizing thiamethoxam (B1682794) to clothianidin, which itself is a potent insecticide acs.orgmdpi.com. The metabolism in insects can also involve N-demethylation acs.org. The differences in metabolic capabilities between target pests and non-target beneficial insects, like pollinators, are a critical area of research.

Comparative Overview of Clothianidin Metabolism Across Different Species:

SpeciesPrimary Metabolic PathwaysKey MetabolitesReference
Rats (Mammal) N-demethylation, Cleavage of C-N bondUnaltered Clothianidin, TZNG, MNG jfda-online.com
Poultry (Avian) N-demethylation, Nitro-reductionDesmethyl-clothianidin, dn-clothianidin nih.gov
Zebrafish (Fish) N-demethylation, Nitro-reductionDesmethyl-clothianidin, Clothianidin urea nih.gov
Insects N-demethylation, conversion from ThiamethoxamClothianidin (from Thiamethoxam), Desmethyl-clothianidin acs.orgmdpi.com

These inter-species variations underscore the complexity of extrapolating toxicological data from one species to another and highlight the necessity for comprehensive metabolic studies across a range of organisms to accurately assess the environmental risk of clothianidin. The use of isotope-labeled standards like Clothianidin-d3 is fundamental to the analytical precision required for these comparative studies.

Method Validation and Quality Control in Deuterated Compound Research

Validation Parameters for Analytical Methods

Method validation is a critical process that provides documented evidence that an analytical procedure is fit for its intended use. globalresearchonline.net For methods employing Clothianidin-d3, key validation parameters are established according to international guidelines to ensure reliable and reproducible results. These parameters include linearity, limits of detection and quantification, accuracy, and precision. globalresearchonline.netcabidigitallibrary.orgresearchgate.net

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. nih.gov In the analysis of clothianidin and its deuterated analogue, establishing a linear relationship is crucial for accurate quantification. cabidigitallibrary.orgresearchgate.net Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), typically exhibit excellent linearity for neonicotinoids. nih.gov

The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity. nih.govnih.gov For clothianidin analysis, linear calibration curves are often established over a concentration range relevant to expected sample concentrations and regulatory limits. cabidigitallibrary.orgnih.govresearchgate.net For instance, a validation study for five neonicotinoids, including clothianidin, in groundwater demonstrated linearity over a concentration range of 0.09 µg L⁻¹ to 100 µg L⁻¹. nih.gov Another study on clothianidin in sugarcane showed good linearity from 0.005 to 0.2 µg g⁻¹. cabidigitallibrary.org The quality of the linear fit is commonly assessed by the coefficient of determination (r² or R²), with values exceeding 0.99 being a common acceptance criterion, indicating a strong correlation between concentration and response. cabidigitallibrary.orgresearchgate.netresearchgate.net

The use of matrix-matched calibration curves is often necessary to compensate for matrix effects—the suppression or enhancement of the analytical signal caused by co-eluting compounds from the sample matrix. researchgate.net

Table 1: Examples of Linearity Data for Clothianidin Analysis

Analyte Matrix Concentration Range r² Value Source
Clothianidin Sugarcane 0.005 - 0.2 µg g⁻¹ 0.991 cabidigitallibrary.orgresearchgate.net
Clothianidin & Metabolites Crown Daisy, Sedum, Amaranth Not Specified > 0.99 researchgate.net
Clothianidin Groundwater 0.09 - 100 µg L⁻¹ > 0.998 nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise but not necessarily quantified with acceptable precision. reddit.comd-nb.infonih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. reddit.comd-nb.infonih.gov

Several methods are used to determine LOD and LOQ, including:

Signal-to-Noise (S/N) Ratio: The LOD is often defined as the concentration that produces a signal three times the noise level, while the LOQ is defined as a signal-to-noise ratio of ten. reddit.comnih.gov

Calibration Curve Method: This approach uses the standard deviation of the y-intercept (Sy) and the slope (S) of the calibration curve. The formulas are typically LOD = 3.3 * (Sy/S) and LOQ = 10 * (Sy/S). und.edumtc-usa.com

Blank Measurements: Involves analyzing a number of blank samples and calculating the standard deviation of the results. The LOD and LOQ are then defined as 3 and 10 times this standard deviation, respectively. nih.gov

For isotope dilution mass spectrometry (IDMS), a specific formulation for the detection limit has been developed that considers the enrichment of the isotopic spike and the linear calibration detection limits at the masses used for the isotope ratio measurement. researchgate.net In studies involving clothianidin, LOD and LOQ values are typically in the low µg/kg or µg/L range, demonstrating the high sensitivity of modern analytical techniques. cabidigitallibrary.orgepa.govresearchgate.net For example, a validated method for clothianidin in sugarcane reported an LOD of 0.003 µg g⁻¹ and an LOQ of 0.01 µg g⁻¹. cabidigitallibrary.orgresearchgate.net

Table 2: Reported LOD and LOQ Values for Clothianidin

Matrix LOD LOQ Analytical Method Source
Sugarcane 0.003 µg g⁻¹ 0.01 µg g⁻¹ UHPLC cabidigitallibrary.orgresearchgate.net
Sugar Beet Roots/Tops 0.003 ppm 0.010 ppm LC/MS/MS epa.gov
Molasses 0.011 ppm 0.020 ppm LC/MS/MS epa.gov
Soil Not Specified 0.005 mg/kg HPLC researchgate.net
Surface Water Not Specified 0.001 mg/L HPLC researchgate.net

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method. cabidigitallibrary.org For pesticide residue analysis, recovery values are typically expected to be within the 70-120% range. cabidigitallibrary.orgresearchgate.net

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. cabidigitallibrary.orgnih.gov This is assessed by performing replicate analyses on the same sample by the same analyst on the same instrument.

Reproducibility (Inter-laboratory precision): The precision obtained under different conditions, such as in different laboratories, by different analysts, or on different instruments. nih.govnih.gov This demonstrates the ruggedness of the method.

In a study on clothianidin in sugarcane, mean recoveries ranged from 86.44% to 94.15% with RSDs between 2.70% and 4.53% across five spiking levels, indicating good accuracy and repeatability. cabidigitallibrary.org

Table 3: Example of Accuracy and Precision Data for Clothianidin in Sugarcane

Spiking Level (µg g⁻¹) Mean Recovery (%) RSD (%)
0.01 88.23 3.12
0.05 86.44 4.53
0.10 91.64 3.05
0.20 87.80 2.70
0.40 94.15 2.91

(Data sourced from Vinothkumar et al., 2019) cabidigitallibrary.org

Certified Reference Materials (CRMs) and Proficiency Testing Utilizing Clothianidin-d3 (N-methyl-d3)

Certified Reference Materials (CRMs) are materials that are sufficiently homogeneous and stable with respect to one or more specified properties, and for which property values, uncertainties, and traceability have been established. crmlabstandard.comcrmlabstandard.comfujifilm.com Clothianidin-d3 is available as a CRM, often produced under ISO 17034 accreditation. crmlabstandard.comcrmlabstandard.com These CRMs are essential for:

Method Validation: To assess the accuracy and trueness of analytical methods.

Calibration: To calibrate instruments and ensure measurements are traceable to a recognized standard.

Quality Control: To monitor the ongoing performance of an analytical method.

Proficiency Testing (PT) is an inter-laboratory comparison used to evaluate the performance of analytical laboratories for specific tests or measurements. In PT schemes for pesticide residue analysis, participating laboratories analyze a common sample, and their results are compared to a reference value. The use of isotopically labeled standards like Clothianidin-d3 is crucial for laboratories to achieve the accuracy required to perform well in these tests. researchgate.net PT results help laboratories identify potential issues with their analytical methods and provide an objective demonstration of their competence. researchgate.net

Assessment of Measurement Uncertainty in Quantitative Analysis

Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. isobudgets.comnih.gov It provides a quantitative indication of the quality of a result. nih.govresearchgate.net Estimating measurement uncertainty is a requirement for accredited laboratories, such as those compliant with ISO 17025. isobudgets.com

Two main approaches are used to estimate measurement uncertainty:

Bottom-up (ISO-GUM) Approach: This method involves identifying all potential sources of uncertainty, quantifying them individually, and then combining them using statistical methods to calculate a combined uncertainty. nih.govnih.gov Sources can include sample weighing, purity of reference standards, calibration curve fitting, final volume adjustments, and method repeatability. researchgate.netnih.gov

In isotope dilution mass spectrometry (IDMS), which is considered a primary ratio method, a detailed uncertainty budget is crucial. nih.govnih.gov Key sources of uncertainty in the quantification of Clothianidin-d3 include the mass of the sample, the mass and concentration of the added isotopic standard, and the measurement of the isotope amount ratios of the un-spiked sample, the spike, and the blend. nih.govnih.gov Careful consideration of all correction factors (e.g., background, mass discrimination, blank correction) and their correlations is necessary to avoid conflicting combined uncertainties. nih.govresearchgate.net

Emerging Research Applications and Future Directions for Clothianidin D3 N Methyl D3

Development of Novel High-Throughput Screening Methodologies

The demand for rapid and reliable screening of neonicotinoid residues in food and environmental samples has driven the development of high-throughput analytical methods. Clothianidin-d3 is a cornerstone in the creation of these robust methodologies, primarily through its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The integration of automated solid-phase extraction systems with LC-MS/MS allows for the processing of a large number of samples with minimal manual intervention. In one such high-throughput method developed for analyzing 13 neonicotinoids and their metabolites in urine, the use of isotopically labeled internal standards, including a labeled form of clothianidin, was essential for achieving high precision and accuracy. nih.gov This approach is critical for large-scale human biomonitoring studies where efficiency and reliability are paramount.

In the context of food safety, Clothianidin-d3 has been utilized to develop and validate methods for the quantitation of multiple neonicotinoids in complex matrices like honey and milk. lcms.czmdpi.com These methods must be both sensitive enough to detect residues at or below maximum residue levels (MRLs) and robust enough to handle high sample loads without a loss of performance. The use of Clothianidin-d3 corrects for variations in sample preparation and instrumental response, ensuring data quality over extended analytical sequences. lcms.cz Research has shown that recoveries for compounds where the corresponding isotopically labeled analog was used as an internal standard were significantly better, ranging from 95% to 112%, compared to those without a labeled analog. lcms.cz This underscores the value of Clothianidin-d3 in generating the reliable data needed for regulatory compliance and risk assessment.

ParameterValueReference
Sample MatrixHoney lcms.cz
Analytical TechniqueLC/MS lcms.cz
PurposeQuantitation of Neonicotinoids lcms.cz
Recovery with Labeled Standard95% - 112% lcms.cz
Recovery without Labeled Standard53% - 105% lcms.cz

Integration with Advanced Omics Technologies for Mechanistic Insights

Modern toxicology is increasingly employing "omics" technologies—such as metabolomics, proteomics, and transcriptomics—to gain a system-level understanding of the effects of chemical compounds on biological organisms. While not always a direct participant in the biological process, Clothianidin-d3 is a critical analytical tool that enhances the quality and reliability of the data generated in such studies, providing a crucial link between exposure and biological response.

For instance, metabolomics studies have been used to investigate the metabolic changes in mouse neural stem cells exposed to clothianidin. nih.gov Such research identified shifts in the cells' energy-producing mechanisms in response to the insecticide. nih.gov For these findings to be quantitatively robust, precise measurement of the parent compound and its metabolites in the cell culture system is necessary. Future studies in this area could leverage Clothianidin-d3 as an internal standard to provide highly accurate concentration data, allowing for a more precise correlation between exposure levels and the observed metabolic perturbations.

Similarly, transcriptomic analysis has been applied to understand the developmental toxicity of clothianidin in aquatic invertebrates like shrimp larvae, revealing disruptions in DNA integrity, protein synthesis, and signal transduction. nih.gov The accuracy of these findings depends on the precise administration and confirmation of exposure concentrations, a task for which Clothianidin-d3 is ideally suited.

In the field of proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are used to compare protein abundance between different experimental conditions. ukisotope.comchempep.com While Clothianidin-d3 is not used for labeling the proteins themselves, it is invaluable for targeted proteomic approaches that aim to quantify specific proteins involved in insecticide metabolism or its mode of action, such as detoxification enzymes or receptor subunits. koreascience.kr By ensuring accurate quantification of the xenobiotic, Clothianidin-d3 helps researchers build more accurate models of the molecular mechanisms underlying toxicity and resistance.

Research on Deuterium (B1214612) Isotope Effects in Biological Systems

A significant future direction for the application of Clothianidin-d3 lies in the investigation of the kinetic isotope effect (KIE). The KIE is a phenomenon where replacing an atom with its heavier isotope alters the rate of a chemical reaction, typically slowing it down if the bond to that atom is broken in the rate-determining step of the reaction. nih.gov This principle can be a powerful tool for elucidating enzymatic reaction mechanisms and metabolic pathways. nih.gov

The deuterium atom in Clothianidin-d3 is located on the N-methyl group. A primary metabolic pathway for clothianidin in some organisms is N-demethylation. researchgate.net By comparing the rate of metabolism of clothianidin with that of Clothianidin-d3, researchers could determine if the cleavage of the carbon-hydrogen bond on the methyl group is a rate-limiting step in its detoxification.

Hypothetical Research Application of KIE with Clothianidin-d3:

Objective: To determine the rate-limiting step in clothianidin metabolism in a target pest versus a non-target pollinator.

Method: Incubate liver microsomes or other relevant tissue preparations from both organisms with equal concentrations of clothianidin and Clothianidin-d3.

Analysis: Quantify the rate of formation of the demethylated metabolite over time using LC-MS/MS.

Interpretation: A significant KIE (slower metabolism of Clothianidin-d3) would suggest that N-demethylation is a key, rate-limiting detoxification step. The magnitude of the KIE could differ between the pest and the pollinator, providing mechanistic insights into the selective toxicity of the insecticide.

Such studies could reveal crucial differences in metabolic pathways between target pests and non-target organisms, such as bees or aquatic invertebrates, contributing to a better understanding of differential toxicity and supporting the development of more selective insecticides. nih.govplos.org Furthermore, KIE studies could be designed to probe the binding interaction of clothianidin with its target, the nicotinic acetylcholine (B1216132) receptor (nAChR), potentially revealing subtle details about the binding pocket and the mechanism of receptor activation. nih.govnih.gov

Standardization of Isotope Dilution Mass Spectrometry Protocols Across Research Fields

The reliability and comparability of scientific data are paramount, particularly in regulatory science. Isotope dilution mass spectrometry (ID-MS) is considered a gold-standard quantitative technique due to its high precision and accuracy. Clothianidin-d3 is an essential component for applying this technique to neonicotinoid analysis, facilitating the standardization of methods across diverse research fields, including food safety, environmental monitoring, and toxicology.

The development of certified reference materials (CRMs) is a key step in method standardization. A study establishing a candidate reference method for determining neonicotinoid pesticides in kimchi cabbage explicitly used Clothianidin-d3 as an internal standard. researchgate.net The resulting ID-LC/MS/MS method demonstrated excellent repeatability and reproducibility, with measurements after one year agreeing with initial values, proving its suitability for the certification of reference materials. researchgate.net

By providing a stable, reliable reference point, Clothianidin-d3 helps to minimize the variability that can arise from complex sample matrices, which can otherwise cause signal suppression or enhancement in mass spectrometry. lcms.cz The widespread availability and use of Clothianidin-d3 and other labeled standards enable different laboratories to produce comparable data, which is crucial for establishing consistent regulatory limits and for conducting large-scale environmental monitoring programs. This standardization is evident in validated methods for various matrices, from vegetables to honey and milk, creating a framework for consistent and reliable neonicotinoid analysis. lcms.czmdpi.comresearchgate.net

Study FocusMatrixRole of Clothianidin-d3Outcome
Candidate Reference Method DevelopmentKimchi CabbageInternal Standard for ID-LC/MS/MSHigh repeatability and reproducibility for CRM certification researchgate.net
Method ValidationHoneyInternal Standard for QuantitationImproved recovery and robustness over long sequences lcms.cz
Residue MonitoringMilkInternal Standard for QuantitationEnabled accurate detection of low-level residues mdpi.com

Role in Advancing Understanding of Broader Neonicotinoid Dynamics and Fate

Understanding the environmental fate of pesticides—their persistence, mobility, and translocation—is critical for assessing their ecological risk. Clothianidin-d3 plays a vital role in these studies by enabling the accurate quantification of clothianidin in complex environmental compartments such as soil, water, and plant tissues.

Field studies investigating the fate of clothianidin from seed treatments rely on precise analytical methods to track the compound's movement. Research has measured clothianidin concentrations in soil, surface runoff, infiltration, and groundwater, finding that it can persist at low levels throughout a two-year crop rotation. researchgate.net The ability to accurately measure these low concentrations is underpinned by analytical techniques using labeled internal standards like Clothianidin-d3.

Further research has focused on the mobility of clothianidin in different soil types, showing that it is readily eluted through sandy soil but is retained more in loam and clay soils. core.ac.uk Such studies are essential for predicting the potential for groundwater contamination. epa.govepa.gov Similarly, studies quantifying the translocation of clothianidin from seed coatings into the tissues of growing maize plants found that only a small percentage of the initial treatment is taken up by the plant. plos.org This finding has significant implications for understanding the efficacy of seed treatments and the amount of the active ingredient that is left in the soil to potentially impact non-target organisms. plos.org The precision afforded by Clothianidin-d3 is indispensable for generating the high-quality data needed to develop and validate environmental fate models and to perform comprehensive ecological risk assessments.

Q & A

Q. What are the recommended methods for synthesizing Clothianidin-d3 (N-methyl-d3) with isotopic purity >98%?

To synthesize Clothianidin-d3, deuterium labeling at the N-methyl group is critical. A common approach involves substituting the methyl group with deuterated methyl iodide (CD3I) in a nucleophilic substitution reaction under anhydrous conditions. Purification via high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) ensures isotopic purity. Characterization using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR to confirm deuterium integration) and high-resolution mass spectrometry (HRMS) is essential to validate isotopic enrichment .

Q. How should researchers handle and store Clothianidin-d3 to prevent isotopic exchange or degradation?

Store Clothianidin-d3 in sealed, inert containers (e.g., amber glass vials) under argon or nitrogen at -20°C to minimize exposure to moisture and light. Avoid prolonged contact with protic solvents (e.g., water, alcohols) to prevent deuterium loss. Handling should occur in a humidity-controlled glovebox, and solutions should be prepared in deuterated solvents (e.g., DMSO-d6) for experiments requiring isotopic stability .

Q. What analytical techniques are most effective for quantifying Clothianidin-d3 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Use a deuterated internal standard (e.g., Clothianidin-d6) to correct for matrix effects. For tissue samples, employ solid-phase extraction (SPE) with C18 cartridges to isolate the analyte. Method validation should include spike-recovery experiments (80–120% recovery) and limits of detection (LOD) <1 ng/mL .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (DKIEs) influence the metabolic stability of Clothianidin-d3 in insect models?

DKIEs arise due to reduced vibrational frequencies in C-D bonds, slowing enzymatic degradation. In cytochrome P450-mediated metabolism, deuterated N-methyl groups can reduce reaction rates by 2–10-fold, depending on the enzyme’s active site. To assess this, compare metabolic half-lives (t₁/₂) of Clothianidin-d3 and non-deuterated Clothianidin in vitro using insect microsomes, followed by LC-MS/MS analysis. Control for hydrogen-deuterium exchange by analyzing degradation products via HRMS .

Q. What experimental strategies resolve discrepancies in environmental fate data for Clothianidin-d3, such as conflicting soil half-life values?

Conflicting half-life data often stem from variability in soil organic matter (SOM) content or microbial activity. Standardize experiments using OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil. Include controls for abiotic degradation (e.g., sterile soil) and quantify metabolites (e.g., TZMU) via isotopic dilution assays. Use deuterium-labeled internal standards to differentiate biotic vs. abiotic pathways. Statistical modeling (e.g., mixed-effects models) can account for soil heterogeneity .

Q. How can researchers optimize isotopic tracing studies to track Clothianidin-d3 uptake in non-target organisms?

Use stable isotope-resolved metabolomics (SIRM) with ¹³C/¹⁵N-labeled Clothianidin-d3 for dual-isotope tracing. Expose organisms (e.g., aquatic invertebrates) under controlled conditions and harvest tissues at multiple timepoints. Analyze isotopic enrichment via nanoSIMS or gas chromatography-combustion-isotope ratio MS (GC-C-IRMS). Normalize data to background deuterium levels in untreated controls to distinguish endogenous vs. exogenous sources .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting LC-MS/MS data for Clothianidin-d3 in complex environmental samples?

Co-eluting isomers or matrix-derived ions (e.g., phospholipids) can cause false positives. Mitigate this by:

  • Using orthogonal separation (e.g., HILIC vs. reversed-phase chromatography).
  • Implementing post-column infusion to identify ion suppression zones.
  • Validating with a second transition ion (e.g., m/z 252 → 169 for Clothianidin-d3) and comparing ion ratios (±20% tolerance) .

Q. How can researchers validate the specificity of antibodies or aptamers targeting Clothianidin-d3 in immunoassays?

Perform cross-reactivity screens against structurally similar neonicotinoids (e.g., Imidacloprid, Thiamethoxam) using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). For aptamers, conduct SELEX (Systematic Evolution of Ligands by EXponential Enrichment) with counter-selection against non-target analogs. Report cross-reactivity as % signal inhibition relative to Clothianidin-d3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.